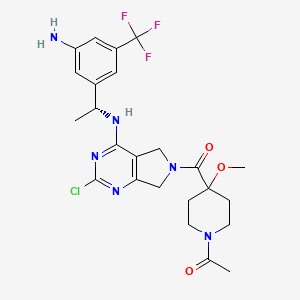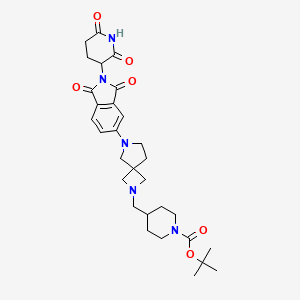
E3 Ligase Ligand-linker Conjugate 77
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 77 is a conjugate of an E3 ligase ligand and a linker. This compound is part of the Proteolysis Targeting Chimeric Molecules (PROTACs) family, which are designed to induce the degradation of target proteins by bringing them into proximity with cellular E3 ubiquitin ligases . This compound specifically incorporates Thalidomide as the ligand and a corresponding linker .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 77 involves the conjugation of Thalidomide with a linker. The process typically starts with the activation of Thalidomide, followed by its reaction with the linker under controlled conditions to form the conjugate . The reaction conditions often include the use of organic solvents and catalysts to facilitate the conjugation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: E3 Ligase Ligand-linker Conjugate 77 primarily undergoes conjugation reactions, where the ligand (Thalidomide) is linked to the linker molecule. This compound can also participate in substitution reactions, where functional groups on the linker or ligand are replaced with other groups to modify its properties .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants .
Major Products Formed: The major product formed from the synthesis of this compound is the conjugate itself, which consists of Thalidomide linked to the linker molecule. This conjugate can further undergo modifications to form complete PROTAC molecules .
Wissenschaftliche Forschungsanwendungen
E3 Ligase Ligand-linker Conjugate 77 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a key intermediate for the synthesis of PROTAC molecules, which are valuable tools for studying protein degradation pathways . In biology and medicine, this compound is employed to recruit Cereblon protein, facilitating the targeted degradation of disease-relevant proteins . This has significant implications for cancer therapy, as it allows for the selective elimination of oncogenic proteins . In industry, the compound is used in the development of novel therapeutic agents and drug discovery programs .
Wirkmechanismus
E3 Ligase Ligand-linker Conjugate 77 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. The ligand (Thalidomide) binds to the Cereblon protein, while the linker connects it to the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets involved include the Cereblon protein and the target protein of interest, which can vary depending on the specific PROTAC molecule being synthesized .
Vergleich Mit ähnlichen Verbindungen
E3 Ligase Ligand-linker Conjugate 77 is unique in its use of Thalidomide as the ligand and its specific linker structure. Similar compounds include other E3 ligase ligand-linker conjugates that use different ligands such as von Hippel-Lindau (VHL) or MDM2 . These compounds also function as intermediates for the synthesis of PROTAC molecules but differ in their ligand and linker compositions . The uniqueness of this compound lies in its ability to recruit Cereblon protein specifically, making it a valuable tool for targeted protein degradation .
Eigenschaften
Molekularformel |
C30H39N5O6 |
|---|---|
Molekulargewicht |
565.7 g/mol |
IUPAC-Name |
tert-butyl 4-[[7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-2-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C30H39N5O6/c1-29(2,3)41-28(40)33-11-8-19(9-12-33)15-32-16-30(17-32)10-13-34(18-30)20-4-5-21-22(14-20)27(39)35(26(21)38)23-6-7-24(36)31-25(23)37/h4-5,14,19,23H,6-13,15-18H2,1-3H3,(H,31,36,37) |
InChI-Schlüssel |
PXAIABKPJJKXMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CC3(C2)CCN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


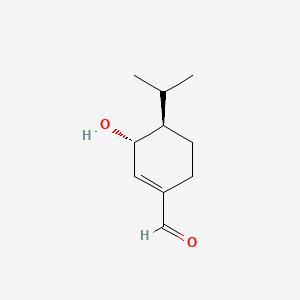
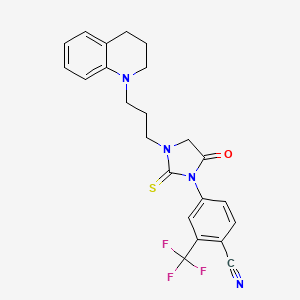
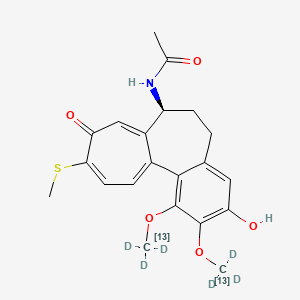
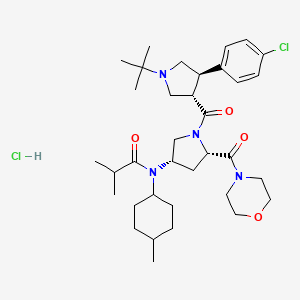
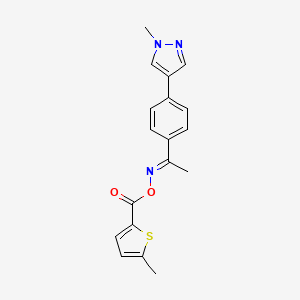

![trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12377522.png)

![N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide](/img/structure/B12377528.png)
![(1S,2R,3R,6R,7R,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B12377529.png)

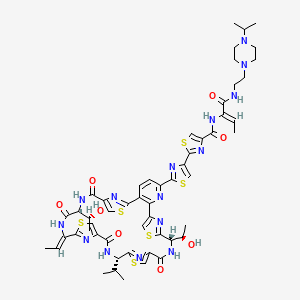
![(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid](/img/structure/B12377551.png)
